molecular formula C12H14O3 B8323733 Methyl 2-allyl-3-methoxybenzoate

Methyl 2-allyl-3-methoxybenzoate

Cat. No.: B8323733
M. Wt: 206.24 g/mol
InChI Key: VFKOVOLHLPSUJO-UHFFFAOYSA-N
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Description

Methyl 2-allyl-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allyl-3-methoxybenzoate typically involves the esterification of 3-(methyloxy)-2-prop-2-en-1-ylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-allyl-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: The major product is 3-(hydroxy)-2-prop-2-en-1-ylbenzoic acid.

    Reduction: The major product is 3-(methyloxy)-2-prop-2-en-1-ylbenzyl alcohol.

    Substitution: The major products depend on the substituent introduced, such as 3-(bromo)-2-prop-2-en-1-ylbenzoate.

Scientific Research Applications

Methyl 2-allyl-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-allyl-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(ethyloxy)-2-prop-2-en-1-ylbenzoate
  • Methyl 3-(propoxy)-2-prop-2-en-1-ylbenzoate
  • Methyl 3-(butyloxy)-2-prop-2-en-1-ylbenzoate

Uniqueness

Methyl 2-allyl-3-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methoxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3

InChI Key

VFKOVOLHLPSUJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 3-hydroxy-2-prop-2-en-1-ylbenzoate (10.3 g, 53.6 mmol, M. A. Eissenstat et al., J. Med. Chem. 1995, 38, 3094-3105) and cesium carbonate (26.2 g, 80.4 mmol) in DMF (100 ml) was added methyl iodide (15.2 g, 102.2 mmol). The reaction mixture was stirred at room temperature for 18 h, then filtered and concentrated. The residue was partitioned between ethyl acetate (250 mL) and water (100 mL). The layers were separated, the organic layer was washed with 5% lithium chloride (2×100 mL) and brine (100 mL), dried over sodium sulfate, and concentrated to provide methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate (10.3 g, 93% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.41 (m, 1H), 7.24 (m, 1H), 7.02 (m, 1H), 6.97 (m, 1H), 4.97 (m, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 3.73 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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